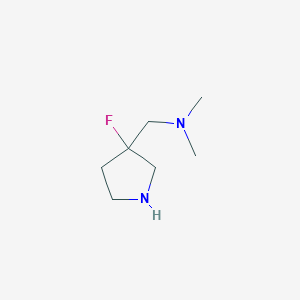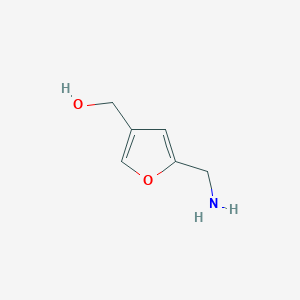
6-Hydroxy-1-tetralone
Overview
Description
6-Hydroxy-1-tetralone, also known as this compound or 6-HT, is an aromatic heterocyclic compound that is widely used in scientific research. It is a versatile compound that can be used in many different applications, including synthesis, drug development, and biochemistry. 6-HT is also known for its unique properties, such as its ability to form stable complexes with other molecules, its low toxicity, and its low reactivity.
Scientific Research Applications
Isopropylation of 6-Methoxy-1-tetralone : This study explores the isopropylation of 6-methoxy-1-tetralone, leading to the production of intermediates potentially useful in the preparation of bioactive phenolic diterpenoids (Banerjee et al., 2019).
Synthesis of 6-Iodo-1-Tetralone : This research provides a method for synthesizing 6-iodo-1-tetralone from tetrahydronaphthalene, serving as an intermediate in the synthesis of 5-HT6 receptor antagonists (Teng Da-wei, 2013).
Antileishmanial Activity of a Tetralone Isolated from Ampelocera edentula : The study identifies 4-hydroxy-1-tetralone isolated from Ampelocera edentula stem bark as a potential treatment for New World cutaneous leishmaniasis (Fournet et al., 1994).
A Simple Synthesis of 8-Methoxy-1-tetralone : This research developed a straightforward synthesis method for 8-methoxy-1-tetralone, providing a useful tool for synthesizing various natural and non-natural products (Cabrera & Banerjee, 2010).
1-Tetralone Chalcone Derivatives Against Reactive Oxygen Species : This study reveals that adding an amino moiety at the 6th position of 1-tetralone chalcones significantly enhances their inhibitory potency against reactive oxygen species production in macrophages (Katila et al., 2019).
Synthesis of Methoxy and Hydroxy Containing Tetralones : This study demonstrates a general synthetic route for preparing highly oxygenated tetralone analogs, which are versatile building blocks for biologically relevant molecules (Ghatak et al., 2003).
New Tetralone Intermediates for Synthesis of Podophyllotoxin Analogues : This research presents the synthesis of new tetralone intermediates, like 6-hydroxy-7-methoxy-4-(3(1)-methoxy-4(1)-hydroxyphenyl)-1-tetralone, offering potential for creating podophyllotoxin analogues (Devaraju et al., 2007).
Derivatives of 5-Hydroxy-6-Methyl-2-Aminotetralin : This study suggests that developed compounds exhibit dopamine-like effects in animal models, indicating potential for pharmaceutical development (Cannon et al., 1980).
Mechanism of Action
Target of Action
6-Hydroxy-1-tetralone is a biochemical reagent that can be used as a biological material or organic compound for life science related research . .
Mode of Action
It is known to be involved in the synthesis of 2-alkylamino-6-hydroxy-5-hydroxymethyl-1,2,3,4-tetrahydro-1-naphthalenols . These compounds have been studied for their beta-adrenoceptor activities .
Biochemical Pathways
It is known to participate in the synthesis of 2-alkylamino-6-hydroxy-5-hydroxymethyl-1,2,3,4-tetrahydro-1-naphthalenols , which suggests it may influence pathways related to beta-adrenoceptors.
Result of Action
It is known to be a biochemical reagent used in life science related research , suggesting it may have diverse effects depending on the specific context of its use.
Action Environment
Safety data sheets suggest that it should be stored in a dry, cool, and well-ventilated place . It is also recommended to avoid dust formation, ingestion, and inhalation .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
6-Hydroxy-1-tetralone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the demethylation process of 6-methoxy-3,4-dihydro-1(2H)-naphthalenone . This interaction is crucial for the synthesis of other compounds, such as 2-alkylamino-6-hydroxy-5-hydroxymethyl-1,2,3,4-tetrahydro-1-naphthalenols . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound within the active sites of enzymes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained effects on cellular metabolism and gene expression, although the specific outcomes can vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved oxidative stress response. At higher doses, it can lead to toxic or adverse effects, including cellular damage and impaired metabolic function. Threshold effects have been observed, where the compound’s impact shifts from beneficial to harmful at a specific dosage level .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. For example, it participates in the demethylation process, leading to the formation of 6-hydroxy-3,4-dihydro-1(2H)-naphthalenone . This interaction can affect metabolic flux and alter the levels of various metabolites within the cell.
properties
IUPAC Name |
6-hydroxy-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h4-6,11H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNSQPQKPPGALFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)O)C(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30405488 | |
| Record name | 6-Hydroxy-1-tetralone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30405488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3470-50-6 | |
| Record name | 3,4-Dihydro-6-hydroxy-1(2H)-naphthalenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3470-50-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Hydroxy-1-tetralone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30405488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Hydroxy-3,4-dihydro-1(2H)-naphthalenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(2Z)-2-[(E)-3-(3,3-Dimethyl-1-octylindol-1-ium-2-yl)prop-2-enylidene]-3,3-dimethyl-1-octylindole;iodide](/img/structure/B47779.png)
![(2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (4-nitrophenyl)methyl ester](/img/structure/B47780.png)

![3-Methylbicyclo[2.2.1]hepta-2,5-diene-2-carbonyl chloride](/img/structure/B47783.png)
![3,7-Bis(ethoxymethyl)-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinoline-2,5,8,10-tetrone](/img/structure/B47785.png)


